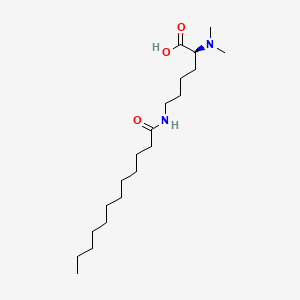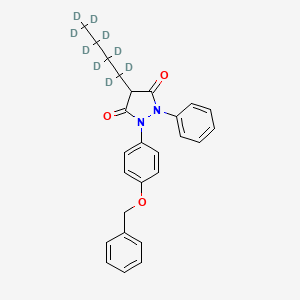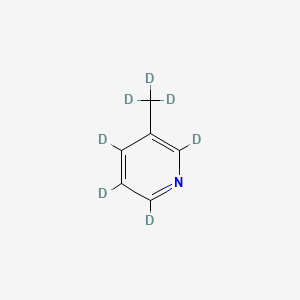
3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide is a compound with the molecular formula C19H13D4N5O5S2 and a molecular weight of 463.52 g/mol . It is a stable isotope-labeled compound, which means it contains deuterium atoms (d4) instead of hydrogen atoms. This compound is used in various research applications, including metabolic studies, environmental analysis, and proteomics research .
Preparation Methods
The synthesis of 3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide involves several steps. The starting materials typically include 5-nitro-2-thiophene and acrylic acid, which undergo a series of reactions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and purity. The compound is typically stored at 2-8°C to maintain its stability .
Chemical Reactions Analysis
3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide has several scientific research applications:
Chemistry: It is used as a reference standard for chemical identification, qualitative and quantitative analysis, and detection in various analytical techniques.
Biology: It is used in metabolic studies to trace metabolic pathways and understand the biochemical processes in living organisms.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: It is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food contaminants
Mechanism of Action
The mechanism of action of 3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide can be compared with other similar compounds, such as:
3-(5-Nitro-2-thiophene)acrylic Acid: The non-deuterated version of the compound, which lacks the stable isotope labeling.
Sulfadimidine: A sulfonamide antibiotic used to treat bacterial infections.
Acrylic Acid: A simple carboxylic acid used in the production of polymers and other chemicals.
The uniqueness of this compound lies in its stable isotope labeling, which allows for more precise and accurate studies in various research applications .
Properties
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-N-[2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S2/c1-12-11-13(2)21-19(20-12)23-31(28,29)16-7-3-14(4-8-16)22-17(25)9-5-15-6-10-18(30-15)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23)/b9-5+/i3D,4D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFCRZZSQUMLRS-SOUMXSKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])[2H])[2H])S(=O)(=O)NC3=NC(=CC(=N3)C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)




